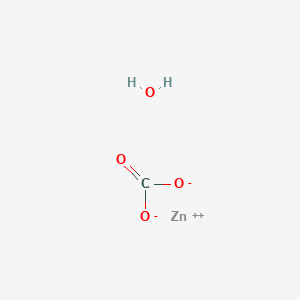
ZINC carbonate hydrate
Übersicht
Beschreibung
Zinc carbonate hydrate is a white, crystalline powder that is commonly used in various scientific research applications. It is a water-soluble compound that is formed by the reaction of zinc salts with carbonate ions. This compound has gained significant attention due to its unique properties and potential applications in various fields of science.
Wirkmechanismus
The mechanism of action of zinc carbonate hydrate is complex and not fully understood. It is believed that the compound interacts with cellular membranes and proteins, leading to alterations in cellular function. Zinc ions have been shown to have a regulatory role in various cellular processes, including DNA synthesis, cell division, and apoptosis.
Biochemical and Physiological Effects:
Zinc carbonate hydrate has been shown to have various biochemical and physiological effects. It has been studied for its potential antioxidant properties, as well as its ability to regulate cellular metabolism and gene expression. Zinc ions have also been shown to play a role in immune function, wound healing, and bone growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using zinc carbonate hydrate in lab experiments is its low toxicity and biocompatibility. It is also relatively inexpensive and easy to synthesize. However, one limitation is its water solubility, which can make it difficult to use in certain experiments. Additionally, the compound may interact with other chemicals in the experimental system, leading to potential confounding effects.
Zukünftige Richtungen
There are many potential future directions for research on zinc carbonate hydrate. One area of interest is its potential use in drug delivery systems, due to its biocompatibility and low toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its effects on cellular function. Finally, there is potential for the use of zinc carbonate hydrate in the development of new materials and catalysts.
Synthesemethoden
Zinc carbonate hydrate can be synthesized by several methods, including precipitation, co-precipitation, and hydrothermal synthesis. The precipitation method involves the reaction of zinc salts with carbonate ions in an aqueous solution. Co-precipitation involves the simultaneous precipitation of zinc carbonate and other metal ions. Hydrothermal synthesis involves the reaction of zinc salts with carbonate ions at high temperatures and pressures.
Wissenschaftliche Forschungsanwendungen
Zinc carbonate hydrate has many applications in scientific research, including in material science, catalysis, and biomedicine. It is used as a precursor for the synthesis of zinc oxide nanoparticles, which have potential applications in the fields of electronics, optics, and catalysis. Zinc carbonate hydrate is also used as a catalyst in various chemical reactions, including the synthesis of organic compounds. In biomedicine, it has been studied for its potential antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
zinc;carbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.H2O.Zn/c2-1(3)4;;/h(H2,2,3,4);1H2;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWLIFWNJWLDCI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9032294 | |
| Record name | Zinc carbonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC carbonate hydrate | |
CAS RN |
12539-71-8 | |
| Record name | Zinc carbonate hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012539718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc carbonate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9032294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc carbonate hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC CARBONATE HYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWS4UX0X9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















